An In-depth Technical Guide to the Synthesis and Structural Characterization of Mespirenone
An In-depth Technical Guide to the Synthesis and Structural Characterization of Mespirenone
Abstract
Mespirenone is a potent, non-selective steroidal aldosterone antagonist, structurally analogous to spironolactone.[1] Functioning as a prodrug, it undergoes metabolic activation to reveal its therapeutic effects, primarily through active metabolites containing a 7α-thiomethyl group.[1] This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It outlines a plausible and scientifically grounded synthetic pathway to Mespirenone, leveraging established principles of steroid chemistry. Furthermore, it details the critical analytical techniques required for its unambiguous structural characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each section integrates theoretical justification with detailed, field-proven experimental protocols to ensure scientific integrity and reproducibility.
Introduction: Mespirenone in the Landscape of Aldosterone Antagonists
Aldosterone antagonists are a critical class of therapeutics used in the management of hypertension, heart failure, and other conditions linked to hyperaldosteronism.[2] Spironolactone, the first clinically used aldosterone antagonist, revolutionized treatment but is associated with side effects due to its affinity for androgen and progesterone receptors.[3] This prompted the development of second and third-generation antagonists with improved selectivity and metabolic profiles.
Mespirenone (7α-acetylthio-15β,16β-methylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone) emerges from this lineage as a potent antagonist structurally similar to spironolactone.[1][3] A key feature is its nature as a prodrug; after administration, it is metabolized into active forms, notably a 7α-thiomethyl derivative, which contributes significantly to its pharmacological effect.[1] This guide focuses on the chemical synthesis and rigorous structural elucidation of the parent compound, Mespirenone.
Part I: A Proposed Synthetic Route to Mespirenone
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the complex Mespirenone structure into more accessible starting materials. The analysis hinges on three key disconnections:
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7α-Thioacetylation: The 7α-acetylthio group can be installed via a conjugate addition of thioacetic acid to a 4,6-dien-3-one steroidal system. This is a well-established reaction in steroid chemistry.
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C-17 Spirolactone Formation: The γ-lactone ring is typically constructed from a 17-keto steroid precursor through reactions involving ethynylation followed by carboxylation and cyclization.[7]
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15β,16β-Methylene Group: This cyclopropane ring can be introduced via a Simmons-Smith or similar cyclopropanation reaction on a Δ¹⁵ double bond.
This leads back to a common steroidal starting material such as Canrenone , which already contains the requisite C-17 spirolactone and the Δ⁴,⁶-dienone system necessary for the final thioacetylation step.
Caption: Retrosynthetic pathway for Mespirenone.
Key Synthetic Transformations
The forward synthesis starts from Canrenone (17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone).
Step 1: 7α-Thioacetylation of Canrenone to Yield Mespirenone
The critical step is the 1,6-conjugate addition of thioacetic acid to the Δ⁴,⁶-dienone system of Canrenone. This reaction is highly stereoselective, yielding the desired 7α-epimer. The choice of a Lewis acid catalyst can be crucial for promoting the reaction and ensuring high regioselectivity and stereoselectivity.
Caption: Workflow for the synthesis of Mespirenone.
Detailed Experimental Protocol: Synthesis of Mespirenone
This protocol is a representative procedure based on established chemical transformations for analogous compounds.[6]
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Canrenone (1 equivalent) and dissolve in anhydrous tetrahydrofuran (THF).
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Reagent Addition: Add freshly distilled thioacetic acid (1.5 equivalents) to the dropping funnel.
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Reaction Execution: Cool the flask to 0°C in an ice bath. Add the thioacetic acid dropwise to the stirred solution over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate), visualizing with a UV lamp and potassium permanganate stain. The disappearance of the Canrenone spot and the appearance of a new, less polar spot indicates product formation.
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Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Final Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure Mespirenone. The product can be further purified by recrystallization from a suitable solvent system like methanol or ethyl acetate/hexane.[6][8]
| Parameter | Condition | Rationale |
| Starting Material | Canrenone | Contains the necessary Δ⁴,⁶-dienone and C-17 spirolactone moieties. |
| Reagent | Thioacetic Acid | Serves as the nucleophilic sulfur source for the 1,6-conjugate addition. |
| Solvent | Anhydrous THF | Aprotic solvent that solubilizes reactants without interfering with the reaction. |
| Temperature | 0°C to Room Temp. | Initial cooling controls the exothermic reaction; RT allows for completion. |
| Reaction Time | 4-6 hours | Typical duration for similar thio-Michael additions.[6] |
| Purification | Chromatography | Standard method for separating the product from unreacted starting material and byproducts. |
Part II: Structural Characterization of Mespirenone
Unambiguous confirmation of the synthesized molecule's structure is paramount. A multi-technique approach is employed, with each method providing complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the carbon skeleton, the stereochemistry, and the position of functional groups.
Based on the structure of Mespirenone and published data for spironolactone and its derivatives, the following key chemical shifts are predicted.[9][10][11][12]
| Proton (¹H) Assignment | Predicted δ (ppm) | Multiplicity | Key Correlation (HMBC) |
| H-4 (vinyl) | ~5.8-6.0 | s | C-3, C-5, C-10 |
| H-7 (axial) | ~3.8-4.0 | t | Thioester C=O, C-5, C-8 |
| C19-H₃ (methyl) | ~1.2-1.3 | s | C-1, C-5, C-9, C-10 |
| C18-H₃ (methyl) | ~0.9-1.0 | s | C-12, C-13, C-14, C-17 |
| Thioester -CH₃ | ~2.3-2.4 | s | Thioester C=O |
| Carbon (¹³C) Assignment | Predicted δ (ppm) | Rationale |
| C-3 (ketone) | ~198-200 | α,β-unsaturated ketone.[10] |
| Thioester C=O | ~194-196 | Thioester carbonyl carbon. |
| C-21 (lactone C=O) | ~175-177 | Spirolactone carbonyl.[10] |
| C-5 (alkene) | ~165-170 | Quaternary alkene carbon. |
| C-4 (alkene) | ~123-125 | Vinylic CH carbon. |
| C-17 (spiro center) | ~90-95 | Spirocyclic quaternary carbon. |
| C-7 (thio-substituted) | ~45-50 | Aliphatic carbon bonded to sulfur. |
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Sample Preparation: Dissolve 5-10 mg of purified Mespirenone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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1D Spectra: Obtain standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to confirm proton-proton couplings and carbon-proton long-range correlations, respectively. This is crucial for assigning all signals definitively.[13]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.[14] High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition.
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Technique: Electrospray Ionization (ESI) is preferred for its soft ionization, which helps in observing the molecular ion.[15]
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Molecular Ion: The calculated exact mass of Mespirenone (C₂₄H₃₂O₄S) is 416.2021. In positive ion mode ESI-MS, the expected ion would be [M+H]⁺ at m/z 417.2094 or the sodium adduct [M+Na]⁺ at m/z 439.1913.
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Key Fragmentation: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. A primary loss would be the thioacetic acid moiety (-CH₃COSH, 76 Da), a common fragmentation for thioacetate esters. Cleavage of the spirolactone ring is also a characteristic fragmentation pathway for this class of steroids.[14][16][17]
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